molecular formula C24H33N3O3Si B12053609 2-(tert-Butyl)-4-(3-(dimethyl(vinyl)silyl)propoxy)-6-(5-methoxy-2H-benzo[d][1,2,3]triazol-2-yl)phenol

2-(tert-Butyl)-4-(3-(dimethyl(vinyl)silyl)propoxy)-6-(5-methoxy-2H-benzo[d][1,2,3]triazol-2-yl)phenol

Cat. No.: B12053609
M. Wt: 439.6 g/mol
InChI Key: NAMSZFOHELZSOX-UHFFFAOYSA-N
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Description

2-(tert-Butyl)-4-(3-(dimethyl(vinyl)silyl)propoxy)-6-(5-methoxy-2H-benzo[d][1,2,3]triazol-2-yl)phenol is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-Butyl)-4-(3-(dimethyl(vinyl)silyl)propoxy)-6-(5-methoxy-2H-benzo[d][1,2,3]triazol-2-yl)phenol involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core phenol structure, followed by the introduction of the tert-butyl group, the dimethyl(vinyl)silyl group, and the benzo[d][1,2,3]triazol-2-yl group. Each step involves careful control of reaction conditions, such as temperature, pH, and solvent choice, to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions using automated equipment to ensure consistency and efficiency. The use of continuous flow reactors and other advanced technologies can help optimize the synthesis process, reducing waste and improving yield.

Chemical Reactions Analysis

Types of Reactions

2-(tert-Butyl)-4-(3-(dimethyl(vinyl)silyl)propoxy)-6-(5-methoxy-2H-benzo[d][1,2,3]triazol-2-yl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The triazole ring can be reduced under specific conditions to form different products.

    Substitution: The silyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can lead to the formation of quinones, while substitution of the silyl group can result in a variety of substituted phenols.

Scientific Research Applications

2-(tert-Butyl)-4-(3-(dimethyl(vinyl)silyl)propoxy)-6-(5-methoxy-2H-benzo[d][1,2,3]triazol-2-yl)phenol has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: Used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-(tert-Butyl)-4-(3-(dimethyl(vinyl)silyl)propoxy)-6-(5-methoxy-2H-benzo[d][1,2,3]triazol-2-yl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with proteins, while the triazole ring can interact with metal ions or other active sites. These interactions can modulate the activity of enzymes or other biological molecules, leading to various effects.

Comparison with Similar Compounds

Similar Compounds

    2-(tert-Butyl)-4-(dimethylsilyl)phenol: Lacks the vinyl and triazole groups, making it less versatile in terms of reactivity.

    4-(3-(dimethyl(vinyl)silyl)propoxy)phenol: Does not have the tert-butyl or triazole groups, limiting its applications in certain fields.

    6-(5-methoxy-2H-benzo[d][1,2,3]triazol-2-yl)phenol: Missing the silyl and tert-butyl groups, which affects its stability and reactivity.

Uniqueness

2-(tert-Butyl)-4-(3-(dimethyl(vinyl)silyl)propoxy)-6-(5-methoxy-2H-benzo[d][1,2,3]triazol-2-yl)phenol is unique due to its combination of functional groups, which provides a balance of stability and reactivity. This makes it a valuable compound for various applications, from material science to drug development.

Properties

Molecular Formula

C24H33N3O3Si

Molecular Weight

439.6 g/mol

IUPAC Name

2-tert-butyl-4-[3-[ethenyl(dimethyl)silyl]propoxy]-6-(5-methoxybenzotriazol-2-yl)phenol

InChI

InChI=1S/C24H33N3O3Si/c1-8-31(6,7)13-9-12-30-18-14-19(24(2,3)4)23(28)22(16-18)27-25-20-11-10-17(29-5)15-21(20)26-27/h8,10-11,14-16,28H,1,9,12-13H2,2-7H3

InChI Key

NAMSZFOHELZSOX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C(=CC(=C1)OCCC[Si](C)(C)C=C)N2N=C3C=CC(=CC3=N2)OC)O

Origin of Product

United States

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